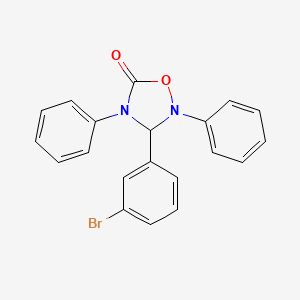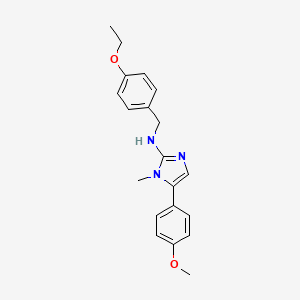
3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one is an organic compound that belongs to the class of oxadiazolidinones This compound is characterized by the presence of a bromophenyl group and two diphenyl groups attached to an oxadiazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the reaction of 3-bromobenzoyl chloride with diphenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as ethanol or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives .
Applications De Recherche Scientifique
3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromophenyl)-1,2,4-triazine: This compound has a similar bromophenyl group but a different heterocyclic ring structure.
3-(3-Bromophenyl)-7-acetoxycoumarin: This compound contains a bromophenyl group and a coumarin ring, which imparts different chemical and biological properties.
Uniqueness
3-(3-Bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one is unique due to its specific combination of bromophenyl and diphenyl groups attached to an oxadiazolidinone ring
Propriétés
Formule moléculaire |
C20H15BrN2O2 |
|---|---|
Poids moléculaire |
395.2 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C20H15BrN2O2/c21-16-9-7-8-15(14-16)19-22(17-10-3-1-4-11-17)20(24)25-23(19)18-12-5-2-6-13-18/h1-14,19H |
Clé InChI |
GBRGAIAOKHSEGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(N(OC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(furan-2-ylmethyl)-4-hydroxy-7-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11568117.png)

![N-(2,4-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568130.png)
![N-(3-methoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11568139.png)

![6-(4-fluorophenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568146.png)
![6-(4-fluorophenyl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568147.png)
![3-(4-Chlorophenyl)-5-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11568151.png)
![2-(4-Methoxyphenyl)-6-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B11568157.png)
![N-(3-Chlorophenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11568160.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11568185.png)
![5-chloro-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11568201.png)
![10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11568202.png)

